Dermaseptin-J7

Antimicrobial peptide structure‑activity relationship Peptide synthesis and procurement Amphibian host‑defense peptides

Researchers requiring a well-characterized cationic antimicrobial peptide often face inconsistent bioactivity from generic library compounds. Dermaseptin-J7 is a 33-residue, C-terminally amidated peptide offering validated potency against reference strains of E. coli and S. aureus, with documented MIC values ensuring cross-study reproducibility. • Quantified hemolytic activity (HC₅₀ ~0.6 µM) for membrane-selectivity assays. • Validated antiprotozoan activity against T. cruzi trypomastigotes. • Supplied as a defined scaffold for structure-activity relationship (SAR) comparisons within the dermaseptin superfamily.

Molecular Formula
Molecular Weight
Cat. No. B1577005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-J7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-J7 Procurement Overview


Dermaseptin-J7 (also designated Dermadistinctin‑K) is a 33‑residue, C‑terminally amidated cationic antimicrobial peptide belonging to the dermaseptin superfamily [1]. It is isolated from the skin secretion of South American hylid frogs (Phasmahyla jandaia and Phyllomedusa distincta) and shares the α‑helical amphipathic architecture characteristic of the class [2][3]. The peptide displays activity against both Gram‑positive and Gram‑negative bacteria, exhibits hemolytic activity at micromolar concentrations, and has documented efficacy against Trypanosoma cruzi [4][5].

Research Use Antimicrobial peptide screening, membrane disruption studies, and anti-trypanosomal research
Source & Identity 33-residue C-terminal amidated peptide from Phyllomedusa distincta skin secretion
Key Attributes α-helical amphipathic structure; reported activity against Gram+/Gram– bacteria and Trypanosoma cruzi

Dermaseptin-J7 Specificity and Substitution Risks


The dermaseptin superfamily comprises over 50 distinct peptides that have diverged through focal hypermutations of the mature peptide coding region, yielding marked differences in primary sequence, net charge, hydrophobic moment, and target‑organism specificity [1][2]. Substituting Dermaseptin‑J7 with a close homolog (e.g., Dermaseptin‑B2 or Dermaseptin‑S4) without verification can compromise antibacterial spectrum, alter hemolytic liability, or abolish activity against parasitic targets such as Trypanosoma cruzi [3][4]. Procurement decisions therefore require compound‑specific, quantitative evidence.

Dermaseptin homologs (e.g., B2, S4) diverge in sequence and charge distribution; substitution may alter antibacterial spectrum and hemolytic liability.
Anti-T. cruzi activity is not conserved across the dermaseptin family; replacing J7 with an untested homolog may eliminate anti-parasitic assay response.
Peptide length and C-terminal amidation influence proteolytic stability and membrane insertion; even small sequence variants may shift functional profile.

Dermaseptin-J7 Antimicrobial and Hemolytic Profile


Structural Distinctions Among Dermaseptin Homologs

Dermaseptin‑J7 (sequence GLWSKIKAAGKEAAKAAAKAAGKAALNAVSEAV) is a 33‑residue peptide with a C‑terminal amidation modification [1]. It shares only approximately 40–50% sequence identity with Dermaseptin‑B2 (31 residues) and Dermaseptin‑S4 (28 residues), and distinct differences in the distribution of cationic lysine residues result in divergent helical amphipathicity and membrane‑targeting properties [2][3]. C‑terminal amidation, present in Dermaseptin‑J7 but absent in some dermaseptin variants, enhances proteolytic stability and contributes to antimicrobial potency [3].

Structural Distinctions
Class-level
33-mer, C-terminal amidated; ~40–50% identity with B2 and S4
Supports peptide identity review
Direct head-to-head structural activity data to verify
Antimicrobial peptide structure‑activity relationship Peptide synthesis and procurement Amphibian host‑defense peptides

Antibacterial MIC Against Reference Strains

Dermaseptin‑J7 exhibits antibacterial activity against both Escherichia coli (Gram‑negative) and Staphylococcus aureus (Gram‑positive). Reported MIC values are 4.7 μM against E. coli, and while the database entry for Dermadistinctin‑K (identical sequence) does not provide a separate S. aureus MIC in the displayed table, related studies on Phyllomedusa distincta dermaseptins indicate MICs for S. aureus in the 1–4 μM range [1][2]. For comparison, Dermaseptin‑B3, another family member, displays MICs of 5.0 μM (E. coli ATCC 25922) and 1.3 μM (S. aureus) under comparable broth microdilution conditions [3].

E. coli MIC
Cross-study comparable
4.7 μM
Supports antimicrobial screening context
S. aureus MIC class-comparable 1–4 μM; B3 E. coli MIC 5.0 μM
Antibacterial susceptibility testing Broth microdilution MIC Antimicrobial peptide screening

Hemolytic Activity and Therapeutic Index

Dermaseptin‑J7 exhibits an HC50 (concentration producing 50% hemolysis) of 0.6 μM against human erythrocytes [1]. This yields a therapeutic index (HC50 / MIC_E. coli) of approximately 0.13. By comparison, the short 13‑mer dermaseptin derivative K4‑S4(1‑13) shows an HC50 of 3.4 μM and an MIC of 1.8 μM against E. coli, yielding a therapeutic index of ~1.9 [2]. The lower therapeutic index of Dermaseptin‑J7 reflects its pronounced hemolytic activity and positions it as a tool compound for membrane‑disruption studies rather than a low‑toxicity therapeutic lead.

Hemolytic Activity
Cross-study comparable
J7 HC₅₀ 0.6 μM
vs K4-S4(1-13) HC₅₀ 3.4 μM
High hemolysis context for membrane disruption studies
Therapeutic index 0.13 vs 1.9; supports selectivity profiling
Hemolysis assay Mammalian cytotoxicity screening Antimicrobial peptide safety profile

Anti-Trypanosoma cruzi Activity and Selectivity

Dermaseptin‑J7 (Dermadistinctin‑K) demonstrates in vitro activity against Trypanosoma cruzi trypomastigotes. In a study of dermaseptins from Phyllomedusa distincta, incubation with the peptide at approximately 6 μM eliminated detectable protozoan cells within 2 hours, while showing no morphological alterations to mouse erythrocytes or white blood cells at the same concentration [1][2]. The closely related Dermaseptin‑DS 01 exhibits an IC50 range of 0.25–0.68 μM against T. cruzi [3], providing a quantitative comparator. In contrast, dermaseptins from the S4 family lack documented anti‑T. cruzi efficacy in comparable assays.

Anti-T. cruzi Activity
Cross-study comparable
Eliminates trypomastigotes at ~6 μM, 2 h
S4 family lacks activity; DS 01 IC₅₀ 0.25–0.68 μM
Supports anti-trypanosomal screening context
Direct comparison with DS 01 needed for potency ranking
Chagas disease drug discovery Antiparasitic peptides Trypanosoma cruzi in vitro assay

Dermaseptin-J7 Research and Discovery Applications


Antimicrobial Susceptibility and SAR Studies

Dermaseptin‑J7 is suitable for broth microdilution and agar diffusion assays against reference strains of Escherichia coli and Staphylococcus aureus, with documented MIC values enabling cross‑study comparability [1][2]. Its 33‑residue amphipathic structure and C‑terminal amidation make it a relevant scaffold for investigating how sequence variations among dermaseptins (e.g., J7 versus B2 or S4) modulate antibacterial spectrum and potency [3].

Membrane Biophysics and Permeabilization Studies

With an HC50 of 0.6 μM against human erythrocytes, Dermaseptin‑J7 is a high‑hemolysis tool compound for studies of membrane disruption, lipid‑bilayer insertion, and the relationship between helical amphipathicity and eukaryotic cell toxicity [1][2]. It is particularly useful for comparative investigations alongside low‑hemolysis dermaseptin derivatives to elucidate structural determinants of selectivity [3].

Anti-Trypanosomal Drug Discovery and Screening

Dermaseptin‑J7 has documented activity against Trypanosoma cruzi trypomastigotes at micromolar concentrations without observable mammalian cell cytotoxicity at the active concentration [1][2]. This validated antiprotozoan profile positions it as a positive control or starting scaffold for Chagas disease drug‑discovery programs exploring amphibian antimicrobial peptides [3].

Comparative Dermaseptin Family Profiling

Because dermaseptin family members exhibit divergent antimicrobial spectra and hemolytic liabilities despite shared α‑helical architecture, Dermaseptin‑J7 serves as a well‑characterized reference compound in systematic head‑to‑head profiling against other dermaseptins (e.g., B2, B3, S4, DS 01) to dissect sequence‑specific contributions to target selectivity and toxicity [1][2].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial susceptibility context
MIC and strain-panel endpoints
Membrane disruption mechanism studies
Hemolytic profile context
Hemolysis and membrane-interaction endpoints
Anti-trypanosomal screening studies
Anti-T. cruzi assay context
Trypomastigote viability and selectivity endpoints
Dermaseptin family comparative profiling
Family-specific sequence context
Sequence specificity and selectivity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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